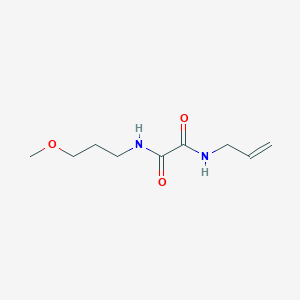
N-allyl-N'-(3-methoxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(3-methoxypropyl)ethanediamide, also known as AM-404, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid reuptake transporter and has been shown to have analgesic and anti-inflammatory effects.
Mécanisme D'action
N-allyl-N'-(3-methoxypropyl)ethanediamide acts as an inhibitor of the endocannabinoid reuptake transporter, which is responsible for the removal of endocannabinoids from the synaptic cleft. By inhibiting this transporter, N-allyl-N'-(3-methoxypropyl)ethanediamide increases the levels of endocannabinoids, such as anandamide, in the synaptic cleft. Anandamide activates cannabinoid receptors, which are involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
N-allyl-N'-(3-methoxypropyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-allyl-N'-(3-methoxypropyl)ethanediamide has also been shown to decrease the activation of microglia, which are involved in the inflammatory response in the central nervous system. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been reported to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(3-methoxypropyl)ethanediamide has several advantages for lab experiments. It is a potent and selective inhibitor of the endocannabinoid reuptake transporter, which makes it a useful tool for studying the endocannabinoid system. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been shown to have analgesic and anti-inflammatory effects in animal models, which makes it a potential therapeutic candidate for pain and inflammation. However, there are some limitations to the use of N-allyl-N'-(3-methoxypropyl)ethanediamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids in vivo. Furthermore, the effects of N-allyl-N'-(3-methoxypropyl)ethanediamide may vary depending on the animal model and the route of administration.
Orientations Futures
For the study of N-allyl-N'-(3-methoxypropyl)ethanediamide include the development of novel analogs, investigation of its effects on other physiological systems, and exploration of its potential use in combination with other drugs.
Méthodes De Synthèse
N-allyl-N'-(3-methoxypropyl)ethanediamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3-methoxypropylamine with ethanediamine to form N-(3-methoxypropyl)ethanediamine. This intermediate is then reacted with allyl chloride to form N-allyl-N'-(3-methoxypropyl)ethanediamine. Finally, N-allyl-N'-(3-methoxypropyl)ethanediamide is obtained by reacting N-allyl-N'-(3-methoxypropyl)ethanediamine with arachidonic acid in the presence of sulfuric acid.
Applications De Recherche Scientifique
N-allyl-N'-(3-methoxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-allyl-N'-(3-methoxypropyl)ethanediamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-5-10-8(12)9(13)11-6-4-7-14-2/h3H,1,4-7H2,2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIFEXSEBWJAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)
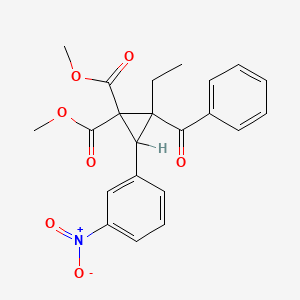
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)
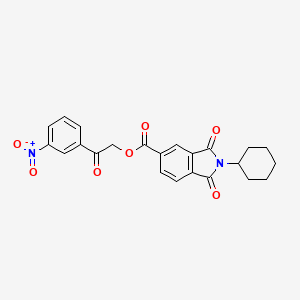
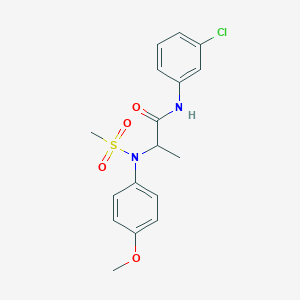
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)
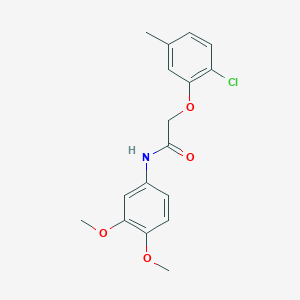
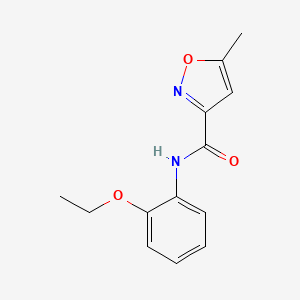
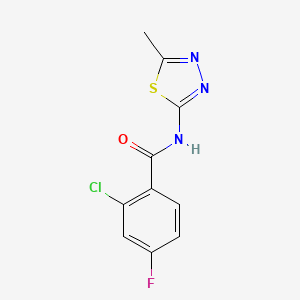
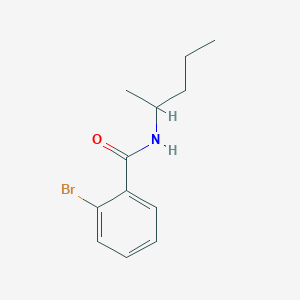
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)